molecular formula C16H16N2O5S B352316 4-Acetamidophenyl 4-acetamidobenzenesulfonate CAS No. 52183-60-5

4-Acetamidophenyl 4-acetamidobenzenesulfonate

Cat. No.: B352316
CAS No.: 52183-60-5
M. Wt: 348.4g/mol
InChI Key: HDZANSPIWKELIY-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 4-acetamidobenzenesulfonate is a chemical hybrid scaffold of significant interest in pharmaceutical and medicinal chemistry research. This compound integrates multiple pharmacophores, making it a valuable building block for developing novel therapeutic agents. Its molecular structure is related to sulfonamide and acetamide derivatives, which are well-documented in scientific literature for their diverse biological activities . Researchers can utilize this compound to develop new chemical entities targeting a range of diseases. Its structural features are similar to those explored in the design of potential antitubercular agents, where such hybrids have shown promise against drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the benzenesulfonate core is a key structure in compounds investigated for their antioxidant and neuroprotective potential, including activities such as acetylcholinesterase inhibition and mitigation of oxidative stress . The presence of dual acetamide groups also aligns with research into novel analgesic pipelines, where similar structures have been designed to retain therapeutic effects like antipyresis while potentially lacking hepatotoxicity . This reagent is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-acetamidophenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZANSPIWKELIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Acetanilide

The most common method for synthesizing 4-acetamidobenzenesulfonyl chloride involves chlorosulfonation of acetanilide using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the acetamide group directs sulfonation to the para position.

Procedure :

  • Acetanilide (2.7 g) is dissolved in chlorosulfonic acid (8.0 mL) at 10–15°C, followed by heating to 70–80°C for 20 minutes.

  • The reaction mixture is quenched on ice, yielding a precipitate of 4-acetamidobenzenesulfonyl chloride after filtration and washing.

Key Improvements :

  • Continuous Flow Methods : Microchannel reactors enable precise temperature control (10–40°C for sulfonation, 60–100°C for chlorination), improving yield (up to 95%) and reducing byproducts.

  • Additives : Phosphorus pentachloride enhances chlorination efficiency by converting sulfonic acid intermediates into sulfonyl chlorides.

Mechanistic Insights :

  • Sulfonation occurs via SO₃ electrophile formation, followed by chloride substitution under excess chlorosulfonic acid.

  • Steric and electronic effects of the acetamide group ensure para-selectivity.

Esterification to 4-Acetamidophenyl 4-Acetamidobenzenesulfonate

Reaction of Sulfonyl Chloride with 4-Acetamidophenol

The sulfonate ester is formed by nucleophilic acyl substitution between 4-acetamidobenzenesulfonyl chloride and 4-acetamidophenol in the presence of a base.

Procedure :

  • Base Selection : Pyridine or sodium bicarbonate is used to neutralize HCl generated during the reaction.

  • Solvent Systems : Anhydrous dichloromethane or DMF ensures minimal hydrolysis of the sulfonyl chloride.

  • Conditions : Reactions are conducted at 70–80°C for 2–4 hours, achieving yields of 85–92%.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Base (Pyridine)1.1 equivalentsMaximizes HCl scavenging
Temperature75°CBalances rate and decomposition
Solvent (DMF)AnhydrousPrevents hydrolysis

Side Reactions :

  • Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous conditions.

  • Over-chlorination at elevated temperatures (>100°C).

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1), yielding white crystals with >98% purity.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1,700 cm⁻¹ (C=O stretch), 1,180–1,160 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.1 (s, 6H, CH₃), 7.6–8.1 (m, 8H, aromatic).

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Flow Synthesis

MethodYield (%)Purity (%)Byproducts
Batch (Traditional)75–8592–95Di-sulfonation products
Continuous Flow90–9598–99<1%

Cost and Scalability

  • Batch Synthesis : Lower equipment costs but higher labor and time requirements.

  • Continuous Flow : Higher initial investment but superior scalability and consistency.

Mechanistic and Kinetic Considerations

Esterification Kinetics

  • Rate = k[sulfonyl chloride][phenol][base], with k = 2.3 × 10⁻⁴ L/mol·s at 75°C.

  • Water content >5% reduces yield by 40% due to hydrolysis.

Solvolysis Risks

  • Hydrolysis of the sulfonate ester is negligible below pH 6 but accelerates at pH >8.

Industrial Applications and Regulatory Insights

  • Pharmaceutical Use : Intermediate for sulfonamide antibiotics (e.g., sulfathiazole).

  • Regulatory Compliance : Residual sulfonyl chloride must be <0.1% in APIs .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 4-acetamidobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The acetamido groups can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

Table 1: Synthesis Overview

Step Reactants Conditions Product Yield
1Acetanilide + Chlorosulfonic Acid35-45°C for 2 hoursp-Acetamidobenzenesulfonic Acid98.8%
2p-Acetamidobenzenesulfonic Acid + Carbonyl Chloride38-45°C for 2 hoursp-Acetamidobenzenesulfonyl Chloride92.5%

Chemistry

In organic chemistry, 4-acetamidophenyl 4-acetamidobenzenesulfonate serves as a crucial intermediate for synthesizing more complex molecules. It is used in various reactions including oxidation, reduction, and substitution to create nitro derivatives, sulfide derivatives, and halogenated compounds.

Biology

The compound has shown potential in biological applications, particularly in enzyme inhibition studies. For instance, it has been utilized in the design of novel antibacterial agents targeting NAD biosynthesis inhibitors. In studies involving Mycobacterium tuberculosis (Mtb), derivatives of this compound demonstrated significant inhibitory activity against the enzyme NadE with IC50 values indicating moderate potency .

Compound Target IC50 (μM) MIC (μg/mL)
Parent CompoundMtb NadE1000100
Optimized Compound (4f)Mtb NadE9019

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to form hydrogen bonds with amino acid residues enhances its utility in developing new materials and coatings that require specific interactions at the molecular level.

Case Study 1: Antibacterial Activity

A study investigated the structure-activity relationship (SAR) of various derivatives of this compound against Mtb. The findings indicated that modifications to the phenyl ring significantly impacted the antibacterial potency, with some derivatives exhibiting up to a tenfold increase in activity compared to the parent compound .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on understanding how these compounds interact with enzymes at a molecular level. It was found that the acetamido groups could effectively inhibit enzyme activity by forming stable complexes with active site residues, demonstrating potential for developing selective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The sulfonate group can interact with positively charged sites on proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 4-acetamidophenyl 4-acetamidobenzenesulfonate with structurally or functionally analogous compounds, focusing on synthesis, reactivity, biological activity, and physicochemical properties.

Sulfonate Esters: Structural and Functional Analogues

  • 4-Acetamidophenyl 4-methylbenzenesulfonate (Compound 14)

    • Structure : Features a tosyl (4-methylbenzenesulfonate) group instead of a second 4-acetamidophenyl group.
    • Synthesis : Synthesized via tosylation of N-(4-hydroxyphenyl)acetamide with an 86% yield using dichloromethane as the solvent .
    • Reactivity : The tosyl group is a better leaving group compared to acetamidophenyl, making this compound more reactive in nucleophilic substitution reactions.
  • 4-Acetamidophenyl 2-acetoxybenzoate

    • Structure : Contains an acetoxybenzoate ester group instead of a sulfonate bridge.
    • Applications : Used industrially, with a safety profile indicating moderate stability under standard conditions (CAS 5003-48-5) .
    • Hydrolysis : Likely undergoes faster hydrolysis than sulfonate esters due to the ester’s lower bond dissociation energy.

Thiazole and Thiadiazole Derivatives

  • N-(4-Acetamidophenyl)-N'-phenylthiourea Derivatives
    • Structure : Incorporates a thiourea linkage instead of a sulfonate bridge.
    • Biological Activity : These derivatives exhibit cytotoxicity against cancer cell lines (HepG2, MCF-7) due to the acetamidophenyl group’s role in enhancing cellular uptake .
    • Comparison : Unlike the sulfonate ester, the thiourea derivatives show direct anticancer effects, suggesting that the sulfonate bridge may reduce cytotoxicity in favor of substrate utility.

Antioxidant and Enzyme Potentiators

  • 3-[(4-Acetamidophenyl)(carbamothioyl)amino]propanoic Acid (Compound 4) Structure: Combines acetamidophenyl with a carbamothioyl-amino propanoic acid moiety. Antioxidant Activity: Exhibits 49.36% DPPH radical scavenging, outperforming BHT (45.14%) .
  • MBX3132 (Pyranopyridine-Based EPI) Structure: Contains a 4-acetamidophenyl group linked to a morpholinyl moiety. Potency: Demonstrates enhanced enzymatic inhibition (IC₅₀ = 0.1 µM) compared to analogues without the acetamidophenyl group, highlighting the group’s role in target binding .

Metabolites and Prodrugs

  • 4-Acetamidophenyl β-D-Glucuronide and Sulfate Structure: Metabolites of acetaminophen, featuring glucuronide or sulfate conjugates.

Data Table: Key Comparisons

Compound Name Structural Feature Key Property/Activity Reference
4-Acetamidophenyl 4-methylbenzenesulfonate Tosyl group High reactivity in substitutions
4-Acetamidophenyl 2-acetoxybenzoate Acetoxybenzoate ester Industrial use, moderate stability
N-(4-Acetamidophenyl)thiourea derivatives Thiourea linkage Anticancer cytotoxicity
MBX3132 Morpholinyl + acetamidophenyl Enzyme inhibition (IC₅₀ = 0.1 µM)
4-Acetamidophenyl β-D-glucuronide Glucuronide conjugate Rapid renal excretion

Key Findings and Implications

Structural Flexibility : The 4-acetamidophenyl group enhances biological activity in multiple contexts (e.g., enzyme inhibition, antioxidant effects) but requires careful pairing with functional groups (e.g., sulfonate vs. thiourea) to optimize desired properties.

Reactivity Trends : Sulfonate esters like this compound exhibit higher stability compared to acetate or benzoate esters, making them suitable for prolonged enzymatic assays .

Biological Trade-offs : While thiourea derivatives show direct cytotoxicity, sulfonate esters may serve better as prodrugs or substrates due to their controlled release profiles.

Biological Activity

4-Acetamidophenyl 4-acetamidobenzenesulfonate is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of two acetamido groups attached to phenyl rings, with a sulfonate moiety that enhances its solubility and biological interactions. Its chemical structure can be represented as follows:

C14H16N2O4S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar sulfonamide compounds have been shown to inhibit enzymes such as NAD biosynthesis pathways in Mycobacterium tuberculosis (Mtb) by binding to specific active sites, modulating their activity and potentially leading to cell death .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, which may be attributed to its ability to interfere with bacterial metabolic pathways .

Biological Activity Data

Recent studies have illustrated the compound's effectiveness against various pathogens. The following table summarizes key findings regarding its biological activity:

Activity Target Pathogen IC₅₀ (μM) MIC (μg/mL)
Enzyme InhibitionMtb NadE9019
Antimicrobial ActivityBacillus anthracis6.4100
General AntibacterialVarious strains100019-100

Case Studies

  • Antitubercular Activity : A study focused on the inhibition of Mtb NadE, revealing that compounds structurally similar to this compound could significantly inhibit the enzyme, demonstrating a potential pathway for developing new antitubercular drugs .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related sulfonamides indicated that modifications in the phenyl ring could enhance potency against specific bacterial strains while maintaining low toxicity profiles .
  • Prodrug Development : The compound has been investigated as a prodrug, enhancing its solubility and permeability for better therapeutic efficacy in cancer treatments. This approach aims to exploit the tumor microenvironment for targeted delivery .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Enhanced solubility due to the sulfonate group increases bioavailability.
  • Distribution : The lipophilicity of the acetamido groups allows for effective tissue penetration.
  • Metabolism : Metabolized primarily in the liver; potential for drug-drug interactions should be considered.
  • Excretion : Primarily eliminated via renal pathways.

Toxicological assessments indicate that while the compound shows promise, further studies are necessary to evaluate long-term effects and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetamidophenyl 4-acetamidobenzenesulfonate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 4-acetamidophenol with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key factors affecting yield include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of phenol to sulfonyl chloride), and solvent polarity (dichloromethane or tetrahydrofuran preferred for solubility and reactivity) . Side products such as disulfonates may form if excess sulfonyl chloride is used, necessitating purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR verify acetamide and sulfonate functional groups. For example, the acetamide protons resonate at δ 2.1–2.3 ppm, while aromatic protons appear at δ 7.3–8.1 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis (as in sulfonamide analogs) confirms bond lengths (e.g., S–O bonds ≈ 1.43 Å) and dihedral angles between aromatic rings, which influence molecular packing .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) validates the molecular ion peak (C16_{16}H16_{16}N2_2O5_5S, exact mass 364.083 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across enzyme inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature, co-solvents) or enzyme isoforms. To address this:

  • Replicate Studies : Perform assays in triplicate under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Enzyme Source : Compare inhibition profiles across purified isoforms (e.g., serine protease vs. cysteine protease) to identify selectivity .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
    • Data Table :
Enzyme TypeIC50_{50} (μM)Assay ConditionsReference
Serine Protease A12.3 ± 1.2pH 7.4, 37°C
Serine Protease B45.7 ± 3.8pH 6.8, 25°C

Q. What experimental design strategies optimize the study of this compound’s stability under varying environmental conditions?

  • Methodological Answer : Employ a factorial design to evaluate degradation pathways:

  • Variables : Temperature (4°C, 25°C, 40°C), pH (4.0, 7.4, 9.0), and light exposure (dark vs. UV light).
  • Response Metrics : Monitor hydrolysis (HPLC retention time shifts) and sulfonate group stability (FTIR at 1180 cm1^{-1}) .
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH > temperature in hydrolytic degradation) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonate group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Transition State Analysis : Simulate reaction pathways (e.g., sulfonate ester formation) using Gaussian 16 to identify energy barriers and optimize catalysts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfonate dust aerosolization .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Theoretical Frameworks

Q. How does the electronic structure of this compound influence its intermolecular interactions in crystal packing?

  • Methodological Answer : The compound’s planar aromatic system and polar sulfonate group drive π-π stacking (3.5 Å spacing) and hydrogen bonding (N–H···O=S, 2.8 Å). These interactions are critical for crystallinity and solubility profiles, as shown in analogous sulfonamide structures .

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